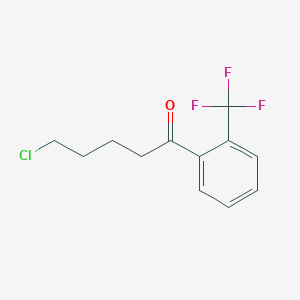

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chlorinated ketones, which are structurally related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, can involve mixed aldol condensation reactions. For instance, chloral hydrate undergoes condensation with various ketones in the presence of sodium acetate as a catalyst in acetic anhydride, leading to chlorinated hydroxy ketones . This suggests that a similar approach could potentially be used for synthesizing the compound , with appropriate modifications to the starting materials to incorporate the trifluoromethylphenyl group.

Molecular Structure Analysis

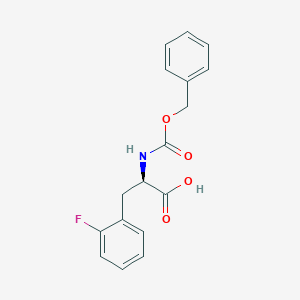

The molecular structure of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane would include a pentane backbone with a chloro substituent and a ketone functional group. The presence of a trifluoromethylphenyl group would add aromatic character and electron-withdrawing effects, influencing the compound's reactivity. The papers do not directly address this compound's structure but provide examples of chlorinated ketones and their derivatives, which can be used as a reference for understanding the potential steric and electronic effects in the compound .

Chemical Reactions Analysis

The papers discuss the reactivity of ketones with OH radicals, which is relevant to the chemical reactions that 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane might undergo . The rate constant for the reaction of OH radicals with 5-hydroxy-2-pentanone, a related ketone, has been measured, and products of the reaction have been identified . This information can be extrapolated to predict that the compound may also react with OH radicals, potentially leading to the formation of dicarbonyl products, depending on the specific conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, they do offer insights into the properties of related compounds. For example, chlorinated ketones are likely to exhibit strong intramolecular hydrogen bonding, which can affect their melting points and solubility . The presence of a trifluoromethyl group would likely increase the compound's lipophilicity and could influence its boiling point and chemical stability.

科学的研究の応用

Electrochemical Reduction Applications

- The electrochemical reduction of halopentanes, including compounds related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, has been studied at carbon electrodes. This process leads to the formation of various compounds like cyclopentane, n-pentane, and others, demonstrating the compound's utility in electrochemical applications (Pritts & Peters, 1994).

Medicinal Chemistry and In Vivo Studies

- In the context of medicinal chemistry, particularly in the search for hepatitis C virus inhibitors, derivatives of pentane have shown potential. These derivatives undergo various in vivo reactions, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Zhuo et al., 2016).

Organic Synthesis and Chemical Reactions

- Studies on the homolytic addition of thiophenol to compounds including derivatives of 5-chloro-pentane have been conducted. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Vasil’eva, Fedin, & Freĭdlina, 1970).

- Theoretical studies on the thermal rearrangements of related compounds have been performed, indicating the potential for 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane in understanding complex organic reactions (Bozkaya & Özkan, 2012).

Solid State Structural Analysis

- Solid-state structural analysis of new analogs of pentamidine, which include pentane derivatives, have been conducted using X-ray diffraction and NMR methods. This indicates the compound's potential in the field of crystallography and solid-state chemistry (Żabiński, Maciejewska, & Wolska, 2010).

Atmospheric Chemistry

- The gas-phase reaction of OH radicals with compounds related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane has been studied, showing its relevance in atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).

Polymer Chemistry

- Research in polymer chemistry has utilized compounds like 1-(2-Phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl-titanium, related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, for syndiospecific polymerization of styrene, indicating potential applications in materials science (Flores et al., 1996).

Safety And Hazards

将来の方向性

The future directions for the use and study of this compound are not provided in the search results. These could include potential applications, ongoing research, and areas of interest in the scientific community. For detailed information on future directions, it’s recommended to refer to recent publications or reviews related to this compound .

特性

IUPAC Name |

5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAKQDYQULZGAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621992 |

Source

|

| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane | |

CAS RN |

487058-77-5 |

Source

|

| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)